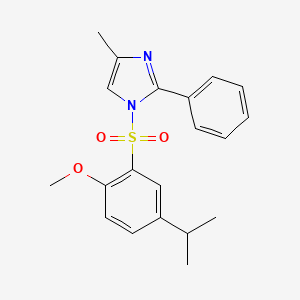

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with various functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-isopropyl-2-methoxyphenyl with a suitable sulfonyl chloride, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that imidazole derivatives can inhibit cancer cell growth through various mechanisms. For instance, compounds similar to 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole have been shown to induce apoptosis in cancer cells by interacting with specific cellular pathways. A recent study demonstrated that imidazole-based compounds could surpass traditional chemotherapeutics like cisplatin in treating resistant cancer cell lines, showcasing their potential as effective anticancer agents .

Antimicrobial Properties

Imidazole derivatives also exhibit significant antimicrobial activity. The sulfonamide group present in the compound enhances its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. This has been particularly noted in studies involving various strains of bacteria where imidazole derivatives showed promising results against drug-resistant strains .

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of an imidazole derivative structurally related to this compound. The compound was tested against various cancer cell lines, including colorectal and breast cancer models. Results indicated that the compound exhibited lower IC50 values compared to standard treatments, suggesting enhanced potency against resistant cell lines .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial applications, an imidazole-based sulfonamide was tested against multiple bacterial strains. The findings revealed significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This underscores the potential utility of such compounds in developing new antibiotics to combat resistant infections .

Conclusion and Future Directions

The diverse applications of this compound highlight its significance in medicinal chemistry. As research progresses, further investigations into its pharmacokinetics, toxicity profiles, and broader therapeutic applications are warranted. The ongoing exploration of imidazole derivatives promises to yield novel therapeutic agents capable of addressing critical health challenges.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole

- 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-piperidinecarboxylate

Uniqueness

Compared to similar compounds, 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole stands out due to its specific substitution pattern on the imidazole ring, which may confer unique chemical and biological properties. Its structural features can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Activité Biologique

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Imidazole ring

- Substituents :

- A sulfonyl group attached to a phenyl ring.

- An isopropyl and methoxy group on the phenyl ring.

This unique combination of functional groups contributes to its biological activity.

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit significant antipsychotic properties. Specifically, they act as dopamine D2 antagonists, which are crucial in managing conditions like schizophrenia and bipolar disorder. The mechanism involves blocking dopamine receptors, thereby reducing psychotic symptoms.

A patent describes the use of such compounds in treating psychotic disorders, highlighting their effectiveness compared to existing treatments .

Antimicrobial Activity

Preliminary studies suggest that derivatives of imidazole compounds possess antimicrobial properties. For instance, related imidazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1a | 0.22 | S. aureus |

| 1b | 0.25 | E. coli |

Clinical Applications

A notable study focused on the clinical application of related compounds in patients with schizophrenia. The trial demonstrated a significant reduction in psychotic symptoms when administered over a six-week period. Patients reported improved mood stability and fewer side effects compared to traditional antipsychotics .

In Vivo Studies

In vivo studies have reported that compounds similar to the target compound cause minimal systemic exposure while maintaining therapeutic efficacy. For example, one study found that while some related compounds led to cataract formation in animal models, modifications in their chemical structure improved bioavailability and reduced side effects .

Dopamine Receptor Antagonism

The primary mechanism of action for this class of compounds is the antagonism of dopamine D2 receptors. This interaction is crucial for mitigating symptoms associated with psychotic disorders. The binding affinity and selectivity for these receptors are key factors influencing their therapeutic potential.

Antimicrobial Mechanism

The antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the bacteria. Further studies are needed to elucidate these mechanisms fully.

Propriétés

IUPAC Name |

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methyl-2-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14(2)17-10-11-18(25-4)19(12-17)26(23,24)22-13-15(3)21-20(22)16-8-6-5-7-9-16/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMLXBOWEMKMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.